molecular formula C13H16BClF2O2 B13569684 2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13569684
M. Wt: 288.53 g/mol
InChI Key: MSYRDRFOQMVVPX-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of stability and reactivity, making it an ideal reagent for cross-coupling reactions. Its difluoromethyl group imparts distinct electronic properties, enhancing its reactivity compared to similar compounds .

Properties

Molecular Formula

C13H16BClF2O2

Molecular Weight

288.53 g/mol

IUPAC Name

2-[2-chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7,11H,1-4H3

InChI Key

MSYRDRFOQMVVPX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)F)Cl

Origin of Product

United States

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